molecular formula C11H15N3O B2686340 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol CAS No. 883544-91-0

3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol

Cat. No. B2686340
M. Wt: 205.261
InChI Key: JHZTYPZGMYRVER-UHFFFAOYSA-N
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Description

“3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol” is a unique chemical compound with the empirical formula C11H15N3O and a molecular weight of 205.26 . It is a solid substance .


Molecular Structure Analysis

The molecule consists of a benzimidazole ring attached to a propanol group . The SMILES string representation is CN1C(CCCO)=NC2=CC(N)=CC=C12 .


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Curtis Reactions with Zn Complexes Derived from 2-(Aminomethyl)Benzimidazole

This research explores the synthesis of zinc(II) complexes involving 2-(aminomethyl)benzimidazole derivatives. These complexes exhibit unique vibrational, thermogravimetric, and NMR characteristics, showcasing potential applications in material science and coordination chemistry. The study highlights the versatility of benzimidazole derivatives in forming stable metal complexes, which could pave the way for new materials with desirable properties (Patricio-Rangel et al., 2019).

Neuropeptide Y Y1 Receptor Antagonists for Antiobesity

A novel series of benzimidazole derivatives were synthesized and evaluated for their selectivity as neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop new antiobesity drugs. This study demonstrates the potential of benzimidazole derivatives in therapeutic applications, particularly in addressing obesity by targeting the NPY Y1 receptor (Zarrinmayeh et al., 1998).

Copper(II) Complexes with Benzimidazole for DNA Binding and Cytotoxicity

Research on new benzimidazole-containing compounds and their copper(II) complexes reveals their ability to bind with DNA and induce cytotoxic effects in various cancer cell lines. These findings suggest potential applications in cancer therapy, where benzimidazole derivatives could play a role in developing new chemotherapeutic agents (Paul et al., 2015).

Rhenium Tricarbonyl Core Complexes for Fluorescence Applications

The study on tridentate ligands derived from benzimidazole and their rhenium complexes opens new avenues in fluorescence applications. These complexes exhibit specific coordination geometries and luminescence properties, suggesting their use in developing fluorescence-based sensors and imaging agents (Wei et al., 2006).

IL-5 Inhibitory Activity of Hydroxyethylaminomethylbenzimidazole Analogs

This research identifies hydroxyethylaminomethylbenzimidazole analogs as potent inhibitors of interleukin-5 (IL-5), showcasing significant inhibition. These findings indicate the therapeutic potential of benzimidazole derivatives in treating diseases mediated by IL-5, such as asthma (Boggu et al., 2019).

properties

IUPAC Name

3-(5-amino-2-methylbenzimidazol-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-13-10-7-9(12)3-4-11(10)14(8)5-2-6-15/h3-4,7,15H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZTYPZGMYRVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCCO)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol

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